dibromocobalt;1,2-dimethoxyethane

Description

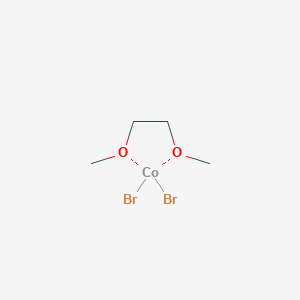

Cobalt(II) dibromo(1,2-dimethoxyethane) is a coordination complex where cobalt(II) bromide is ligated by 1,2-dimethoxyethane (DME), a versatile ether solvent. DME (C₄H₁₀O₂, CAS 110-71-4) is a colorless, aprotic solvent with a high boiling point (85°C), making it ideal for organometallic synthesis and battery electrolytes . Its structure allows strong coordination to metal centers, enhancing reactivity and stability in catalytic systems . The cobalt complex is notable in cross-coupling reactions and materials synthesis, leveraging DME’s ability to stabilize transition metals while facilitating oxygen coordination .

Properties

IUPAC Name |

dibromocobalt;1,2-dimethoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.2BrH.Co/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBJWQNBNJBZPR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC.[Co](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2CoO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Laboratory-Scale Synthesis

The procedure begins by dissolving anhydrous cobalt(II) bromide in anhydrous 1,2-dimethoxyethane. The mixture is stirred at room temperature (20–25°C) for 12–24 hours, during which the cobalt(II) bromide reacts with DME to form a stable adduct. The reaction is monitored via infrared spectroscopy (IR) or X-ray diffraction (XRD) to confirm ligand coordination. The resulting blue precipitate is isolated via vacuum filtration, washed with cold diethyl ether to remove unreacted DME, and dried under reduced pressure.

Key parameters :

-

Molar ratio : CoBr₂:DME = 1:1 (stoichiometric).

-

Solvent : Excess DME acts as both reactant and solvent.

-

Temperature : Room temperature (no external heating required).

-

Atmosphere : Inert gas (N₂ or Ar) to prevent Co²⁺ oxidation.

Alternative Solvent Systems

While DME is the preferred solvent, tetrahydrofuran (THF) or dimethylformamide (DMF) may be used in modified protocols. However, these solvents often result in lower yields due to competitive coordination with cobalt, necessitating longer reaction times or elevated temperatures.

Industrial-Scale Production Considerations

Industrial synthesis scales the laboratory method while optimizing cost and efficiency. Key modifications include:

Continuous Flow Reactors

To enhance throughput, continuous flow systems are employed. Cobalt(II) bromide and DME are fed into a reactor under pressurized inert gas, ensuring rapid mixing and consistent product quality. This method reduces batch-to-batch variability and improves yield (>90%).

Purification Techniques

Crude product is purified via recrystallization from hot toluene or vacuum sublimation. The latter method is preferred for high-purity applications (e.g., electronics), yielding crystals with >99% purity.

Comparative Analysis of Synthesis Methods

The table below summarizes critical aspects of this compound preparation:

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours (continuous flow) |

| Yield | 75–85% | 85–95% |

| Purity | 95–98% | >99% |

| Energy Input | Low (room temperature) | Moderate (pressurized flow) |

| Cost Efficiency | Suitable for small batches | Optimized for bulk production |

Challenges and Optimization Strategies

Moisture Sensitivity

Cobalt(II) bromide is hygroscopic, requiring rigorous drying of reactants and equipment. Traces of water lead to hydrolysis, forming cobalt hydroxides and reducing yield. Solutions include:

-

Pre-drying DME over molecular sieves.

-

Conducting reactions in gloveboxes with <0.1 ppm H₂O.

Ligand Disproportionation

Prolonged storage of DME at elevated temperatures can cause ligand degradation, releasing methanol and ethylene glycol. This side reaction is mitigated by maintaining reaction temperatures below 40°C and using fresh DME.

Recent Advances in Synthesis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 1–2 hours by enhancing molecular agitation. This method achieves yields comparable to traditional protocols (80–85%) while conserving energy.

Chemical Reactions Analysis

Types of Reactions

Dibromocobalt;1,2-dimethoxyethane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form cobalt (III) complexes.

Reduction: It can be reduced to form cobalt (I) complexes.

Substitution: The bromide ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various cobalt complexes with different oxidation states and ligand environments. These products have diverse applications in catalysis, material science, and other fields .

Scientific Research Applications

Dibromocobalt;1,2-dimethoxyethane has numerous scientific research applications, including:

Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.

Electrochemistry: It serves as a reagent in electrochemical studies and processes.

Photochemical Sensitization: It acts as a photochemical sensitizer in various photochemical reactions.

Mechanism of Action

The mechanism of action of dibromocobalt;1,2-dimethoxyethane involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt center can switch between different oxidation states, facilitating various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Findings :

- Cobalt-DME exhibits superior deposition efficiency in thin-film growth (173 nm/mmol at 185°C) compared to mesitylene-TMEDA (103 nm/mmol) due to stronger oxygen coordination .

- Nickel-DME adducts show lower ion-pair dissociation in THF than DME, impacting their utility in conductive solutions .

Solvent Comparison in Coordination Chemistry

DME’s coordination ability is contrasted with other common solvents:

Key Findings :

- Reaction Efficiency : In flow chemistry, DME yielded 24% product in a Diels-Alder reaction vs. 38% with 1,2-dichloroethane, highlighting solvent-dependent reactivity .

- Polymer Synthesis: Molybdenum catalysts in DME produce monodisperse polymers, unlike THF or dichloromethane .

- Conductivity : DME supports higher triple-ion formation (e.g., LiBF₄) than THF, critical for electrolyte performance .

Toxicity and Environmental Impact

Biological Activity

Dibromocobalt; 1,2-dimethoxyethane (CAS No. 18346-57-1) is a cobalt(II) complex that has garnered attention for its potential biological activities. This compound combines cobalt with dibromo and 1,2-dimethoxyethane ligands, which may influence its pharmacological properties. This article reviews the biological activity of dibromocobalt; 1,2-dimethoxyethane, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₄H₁₀Br₂CoO₂

- Molecular Weight : 308.86 g/mol

- Appearance : Typically appears as a solid or crystalline substance.

- Storage Conditions : Should be stored in an inert atmosphere at temperatures between 2-8°C to maintain stability .

Dibromocobalt; 1,2-dimethoxyethane exhibits its biological activity primarily through its interaction with biological membranes and cellular components. The presence of the dimethoxyethane ligand may enhance solubility and permeability across lipid bilayers, facilitating cellular uptake.

Intracellular Effects

Studies have shown that cobalt complexes can influence various intracellular signaling pathways. For instance, cobalt ions are known to mimic hypoxia by stabilizing hypoxia-inducible factors (HIFs), which play crucial roles in cellular responses to low oxygen levels. This mechanism may lead to increased expression of genes involved in angiogenesis and erythropoiesis .

Biological Activity

The biological activities of dibromocobalt; 1,2-dimethoxyethane can be categorized into several key areas:

- Antitumor Activity : Research indicates that cobalt complexes exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of mitochondrial function.

- Antimicrobial Properties : Some studies suggest that cobalt complexes possess antimicrobial activity against certain bacterial strains, potentially through the generation of reactive oxygen species (ROS) that damage bacterial membranes.

- Neuroprotective Effects : There is emerging evidence that cobalt complexes may offer neuroprotective benefits in models of neurodegenerative diseases by modulating oxidative stress and inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Reduction in oxidative stress |

Table 2: Case Studies on Dibromocobalt Complexes

| Study | Methodology | Findings |

|---|---|---|

| Cancer Cell Line Study | In vitro assays on HeLa cells | Significant cytotoxicity observed |

| Bacterial Inhibition | Disk diffusion method | Effective against Gram-positive bacteria |

| Neuroprotection Model | Animal model for Alzheimer's disease | Reduced neuroinflammation |

Case Studies

-

Antitumor Efficacy :

A study conducted on HeLa cells demonstrated that dibromocobalt; 1,2-dimethoxyethane induced significant cell death through apoptosis. The mechanism was linked to mitochondrial dysfunction and increased levels of intracellular ROS. -

Antimicrobial Activity :

In a disk diffusion assay against Staphylococcus aureus, dibromocobalt showed substantial inhibition zones, indicating its potential as an antimicrobial agent. -

Neuroprotection :

In a murine model of Alzheimer's disease, treatment with dibromocobalt resulted in decreased levels of amyloid-beta plaques and reduced markers of neuroinflammation, suggesting a protective effect against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-dibromoethane, and how can reaction efficiency be optimized?

- Methodological Answer : The most common synthesis involves bromination of ethylene gas (C₂H₄) with bromine (Br₂) in a controlled exothermic reaction. Reaction efficiency can be optimized by maintaining stoichiometric ratios (1:1 ethylene to bromine), using inert solvents like carbon tetrachloride to moderate reaction rates, and employing UV light or peroxides as initiators for radical mechanisms. Purity is confirmed via gas chromatography (GC) with flame ionization detection (FID) using certified reference materials (e.g., 5000 µg/mL in methanol) .

Q. How should researchers characterize 1,2-dimethoxyethane using spectroscopic methods, and what are common pitfalls?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical:

- ¹H NMR : Peaks at δ 3.3 ppm (singlet for methoxy groups) and δ 3.6 ppm (multiplet for ethylene protons).

- ¹³C NMR : Methoxy carbons at ~59 ppm, ethylene carbons at ~72 ppm.

Common pitfalls include solvent interference (e.g., residual DMSO in deuterated solvents) and improper integration due to overlapping signals. Cross-validation with Fourier-transform infrared spectroscopy (FTIR; C-O-C stretch at ~1100 cm⁻¹) and mass spectrometry (MS; molecular ion at m/z 90) is recommended .

Advanced Research Questions

Q. How to design experiments to investigate solvent effects on the reactivity of 1,2-dibromoethane in cross-coupling reactions?

- Methodological Answer :

- Step 1 : Screen solvents (e.g., DMF, THF, 1,2-dimethoxyethane) under identical conditions (temperature, catalyst loading).

- Step 2 : Monitor reaction kinetics via in situ techniques like Raman spectroscopy or GC-MS sampling at intervals.

- Step 3 : Compare yields and byproduct profiles. For example, 1,2-dimethoxyethane may enhance reactivity as a coordinating solvent in palladium-catalyzed couplings due to its chelating ability.

- Data Analysis : Use Arrhenius plots to correlate solvent polarity/donor number with activation energy .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔrH°) reported for 1,2-dibromoethane across studies?

- Methodological Answer : Contradictions may arise from experimental setups (e.g., calorimetry vs. computational methods). To reconcile discrepancies:

- Step 1 : Compile literature values (e.g., Izmailov et al. (1974): ΔrH° = −188 kJ/mol; Levanova et al. (1970): ΔrH° = −192 kJ/mol) .

- Step 2 : Replicate measurements using standardized protocols (e.g., bomb calorimetry with purity-verified samples).

- Step 3 : Apply error propagation analysis and Bayesian statistics to identify systematic biases.

- Table :

| Study | ΔrH° (kJ/mol) | Method |

|---|---|---|

| Izmailov et al. (1974) | −188 | Solution calorimetry |

| Levanova et al. (1970) | −192 | Gas-phase reaction |

| Cox & Pilcher (1970) | −190 | Computational DFT |

Q. What methodologies are recommended for studying the environmental degradation pathways of 1,2-dimethoxyethane in aquatic systems?

- Methodological Answer :

- Experimental Design :

- Lab-Scale Simulation : Expose 1,2-dimethoxyethane to UV light and microbial consortia in artificial freshwater.

- Analytical Tools : Use LC-HRMS to identify degradation products (e.g., glycolic acid, formaldehyde).

- Kinetic Modeling : Apply pseudo-first-order kinetics to estimate half-lives under varying pH and temperature.

- Field Validation : Deploy passive samplers in contaminated water bodies to monitor real-world degradation rates. Reference environmental fate frameworks from projects like INCHEMBIOL (2005–2011), which emphasize abiotic/biotic transformation studies .

Additional Methodological Notes

- Handling Contradictions : When conflicting data arise (e.g., reaction yields or stability), employ factorial design experiments to isolate variables (e.g., trace impurities, moisture levels) .

- Safety Protocols : For 1,2-dibromoethane, adhere to GHS guidelines (e.g., ventilation, PPE) due to its carcinogenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.